molecular formula C10H18O2 B3061066 Cyclohexanone, 2-(2-ethoxyethyl)- CAS No. 3884-52-4

Cyclohexanone, 2-(2-ethoxyethyl)-

Cat. No.: B3061066
CAS No.: 3884-52-4
M. Wt: 170.25 g/mol
InChI Key: LJBXRUAVUOUIRE-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(2-ethoxyethyl)- is a chemical compound belonging to the family of ketones. It is commonly used in scientific research as both a solvent and a reagent in organic synthesis. Its molecular formula is C10H18O2, and it has a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which consists of a cyclohexanone ring with an ethoxyethyl group attached at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(2-ethoxyethyl)- involves specific routes and methods. One common method includes the addition reaction of di-tert-butyl peroxide, vinyl acetate, and cyclohexanone . The reaction is carried out under reflux conditions, and the product is obtained by distillation under reduced pressure. Another method involves the oxidation of cyclohexanol to cyclohexanone using sodium dichromate and sulfuric acid .

Industrial Production Methods

In industrial settings, the production of Cyclohexanone, 2-(2-ethoxyethyl)- typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(2-ethoxyethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 2-(2-ethoxyethyl)- finds extensive use in scientific research across various fields:

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.

    2-(2-Methoxyethyl)cyclohexanone: A compound with a methoxyethyl group instead of an ethoxyethyl group.

    2-(2-Propoxyethyl)cyclohexanone: A compound with a propoxyethyl group.

Uniqueness

Cyclohexanone, 2-(2-ethoxyethyl)- is unique due to its specific ethoxyethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

2-(2-ethoxyethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-12-8-7-9-5-3-4-6-10(9)11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBXRUAVUOUIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452063
Record name Cyclohexanone, 2-(2-ethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3884-52-4
Record name Cyclohexanone, 2-(2-ethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2940 g (30 mol) of cyclohexanone were heated to reflux while stirring and, at this temperature, a solution of 87.6 g (0.6 mol) of di-tert-butyl peroxide in 216 g (3 mol) of ethyl vinyl ether was added over the course of 5 hours (h). The mixture was subsequently refluxed for a further 1 h. After the mixture had cooled, the low boilers (tert-butanol, remaining vinyl ether and peroxide) and the excess cyclohexanone were removed by distillation under reduced pressure (25-40 mbar; diaphragm pump). The residue (about 500 g) was distilled under reduced pressure (0.5 to 2 mbar; oil pump). A total of 350 g of a 95% pure 2-(2-ethoxyethyl)cyclohexanone of boiling point 60°-65° C. (0.5 mbar) was obtained, corresponding to a yield of 69% of theory.
Quantity
2940 g
Type
reactant
Reaction Step One
Quantity
87.6 g
Type
reactant
Reaction Step Two
Quantity
216 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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